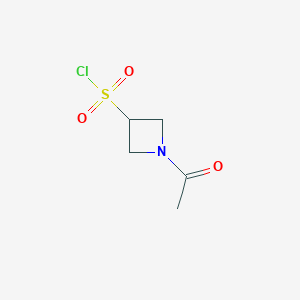
4-((2-(benzylthio)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-(benzylthio)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound used in scientific research. It is commonly referred to as BZAP or BZAP-1. This compound has been studied for its potential therapeutic benefits in various diseases, including cancer and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Stereochemistry and Pharmacological Profile Improvement
Research on structural analogs based on pyrrolidin-2-one pharmacophore, similar to the core structure of the compound , has shown significant interest in developing effective central nervous system agents. These agents are capable of facilitating memory processes and attenuating the impairment of cognitive functions associated with various conditions. The review by Veinberg et al. (2015) emphasizes the importance of stereochemistry in improving the pharmacological profile of such compounds, highlighting the direct relationship between the configuration of stereocenters and biological properties (Veinberg et al., 2015).
Advanced Oxidation Processes for Environmental Applications
Qutob et al. (2022) discuss the use of advanced oxidation processes (AOPs) in treating recalcitrant compounds like acetaminophen from aqueous mediums, leading to different kinetics, mechanisms, and by-products. Although not directly related to the compound of interest, this research demonstrates the broader chemical and environmental applications of similar compounds in water treatment and pollution control (Qutob et al., 2022).
Carcinogenic Potential of Analog Compounds
Ashby et al. (1978) synthesized and evaluated thiophene analogues of known carcinogens, exploring the potential carcinogenicity of such compounds. This study provides insight into the structural analysis and biological evaluation of compounds that might share some characteristics with the compound , especially regarding their carcinogenic potential in vitro and the challenges in predicting in vivo outcomes (Ashby et al., 1978).
Pharmacophoric Groups in Antipsychotic Agents
The role of arylalkyl substituents, as found in the compound of interest, has been explored in the context of antipsychotic agents. Sikazwe et al. (2009) reviewed the contributions of these groups to the potency and selectivity of synthesized agents at D(2)-like receptors. This research underscores the importance of specific pharmacophoric groups in developing new therapeutic agents with potential CNS activity (Sikazwe et al., 2009).
Practical Synthesis for Related Compounds
The synthesis of key intermediates for pharmaceutical applications, as discussed by Qiu et al. (2009), reflects on the methodological advancements in creating compounds with significant pharmacological potential. Although focused on a specific synthesis method for 2-fluoro-4-bromobiphenyl, this paper highlights the broader relevance of synthetic approaches in pharmaceutical chemistry (Qiu et al., 2009).
Eigenschaften
IUPAC Name |
4-[[(2-benzylsulfanylacetyl)amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2S/c23-19-6-8-20(9-7-19)25-22(28)26-12-10-17(11-13-26)14-24-21(27)16-29-15-18-4-2-1-3-5-18/h1-9,17H,10-16H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDUNLOJDVTILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)



![diethyl 3-methyl-5-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2808489.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2808490.png)



![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)